![molecular formula C12H14ClF2NO3 B2852565 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide CAS No. 2411277-30-8](/img/structure/B2852565.png)
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is a synthetic compound characterized by a unique molecular structure that combines chloro, difluoromethoxy, and methoxyphenyl groups. This compound is significant in medicinal and industrial chemistry due to its versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide involves multiple steps starting from commercially available precursors. A common approach includes the alkylation of 3-(difluoromethoxy)-4-methoxyphenyl compounds with suitable chloroethylating agents under controlled conditions. The intermediate compounds are then treated with acetamide derivatives, which are chlorinated to achieve the final product.
Industrial Production Methods: On an industrial scale, the synthesis might utilize continuous flow processes to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and the choice of solvents and catalysts are optimized to ensure the maximum purity and yield of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide undergoes a variety of chemical reactions including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction environment and reagents.
Common Reagents and Conditions
Oxidation: : Acidic potassium permanganate
Reduction: : Sodium borohydride in ethanol
Substitution: : Alkyl halides for nucleophilic substitution
Major Products Formed
Oxidation products may include phenolic derivatives.
Reduction typically results in dehalogenated compounds.
Substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is used in diverse fields:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential interactions with biological molecules and systems.
Medicine: : Explored for therapeutic properties, especially in drug design for targeting specific pathways.
Industry: : Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions. It is known to interact with cellular receptors or enzymes, leading to alterations in biochemical pathways. The methoxy and difluoromethoxy groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide stands out due to its difluoromethoxy group, which imparts unique electronic properties, influencing its reactivity and interactions compared to its analogs.
This compound's multifaceted applications, detailed preparation methods, and unique chemical properties make it a topic of significant interest in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-18-9-3-2-8(4-5-16-11(17)7-13)6-10(9)19-12(14)15/h2-3,6,12H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWRZJLVCJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2852482.png)
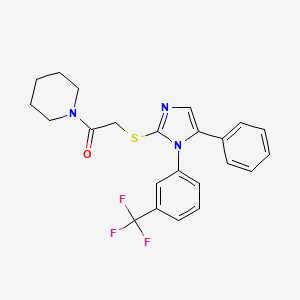
![{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride](/img/structure/B2852485.png)
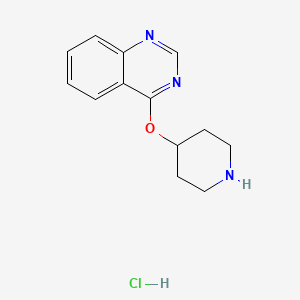
![1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2852488.png)
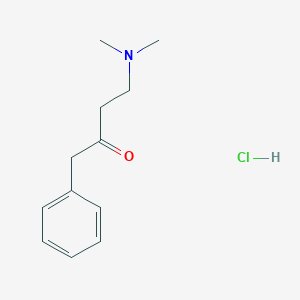
![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2852491.png)
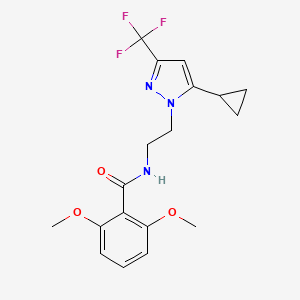
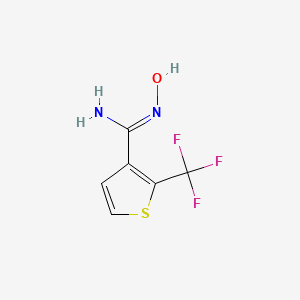
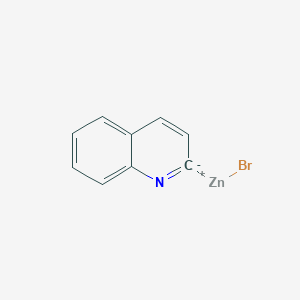
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2852499.png)

![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)
![5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL](/img/structure/B2852505.png)
